molecular formula C11H14N2 B3199268 4-[1-(Ethylamino)ethyl]benzonitrile CAS No. 1016816-17-3

4-[1-(Ethylamino)ethyl]benzonitrile

Cat. No.: B3199268
CAS No.: 1016816-17-3
M. Wt: 174.24 g/mol
InChI Key: GNVDKJXXYXLTHW-UHFFFAOYSA-N
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Description

4-[1-(Ethylamino)ethyl]benzonitrile is an organic compound with the molecular formula C11H14N2. It is a substituted benzonitrile, which is a type of organic compound derived from the aromatic hydrocarbon benzene. This compound is used in various scientific and industrial applications, including the synthesis of pharmaceuticals and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Ethylamino)ethyl]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize production costs. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Ethylamino)ethyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1-(Ethylamino)ethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(Ethylamino)ethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. The ethylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Ethylamino)ethyl]benzonitrile is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s chemical and biological properties, making it distinct from other similar compounds .

Properties

IUPAC Name

4-[1-(ethylamino)ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-13-9(2)11-6-4-10(8-12)5-7-11/h4-7,9,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVDKJXXYXLTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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